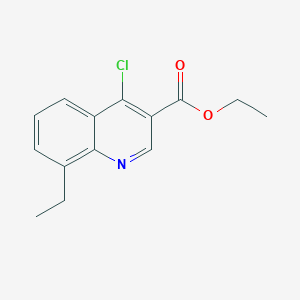
2-(1,1-Difluoroethyl)pyrazine
Descripción general
Descripción
2-(1,1-Difluoroethyl)pyrazine is a chemical compound with the molecular formula C6H6F2N2 and a molecular weight of 144.12 g/mol . It is also known by other synonyms such as 2-1,1-difluoroethyl pyrazine, and 3-1,1-difluoroethyl pyrazine .
Molecular Structure Analysis
The molecular structure of 2-(1,1-Difluoroethyl)pyrazine consists of a pyrazine ring with a 1,1-difluoroethyl group attached to it . The InChI Key for this compound is OXKFWGSACYGCSY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(1,1-Difluoroethyl)pyrazine is a liquid at room temperature with a density of 1.215 g/mL at 25 °C . It has a boiling point range of 150.0°C to 152.0°C . The compound’s refractive index is 1.449 .Aplicaciones Científicas De Investigación
Molecular Dynamics
Pyrazine molecules, such as 2-(1,1-Difluoroethyl)pyrazine, are studied for their molecular dynamics following excitation to specific electronic states. For example, the molecular dynamics of pyrazine after excitation to the S2 electronic state has been investigated using a realistic model Hamiltonian that considers all vibrational modes of the molecule (Raab et al., 1999).
Microbial Metabolism
Pyrazines, including derivatives like 2-(1,1-Difluoroethyl)pyrazine, are found in various biological systems. Their microbial metabolism is significant for synthesizing novel molecules and has applications in food, agriculture, and medicine (Rajini et al., 2011).
Crystal Structure and Magnetic Properties
The crystal structure and magnetic properties of pyrazine derivatives are also areas of interest. Studies have explored how pyrazine ligands affect the properties of complex structures (Hao et al., 2000).
Physicochemical Properties
Pyrazine derivatives have been studied for their physicochemical properties and interactions with DNA. These studies contribute to understanding the structural and functional aspects of these compounds in biological systems (Mech-Warda et al., 2022).
Synthesis and Catalytic Applications
The synthesis of pyrazine derivatives, including 2-(1,1-Difluoroethyl)pyrazine, and their use in catalysis is another important research application. Novel methods for the synthesis and characterization of these compounds have implications for drug design and other industrial applications (Khan et al., 2019).
Corrosion Inhibition
Research has explored the use of pyrazine derivatives as corrosion inhibitors for industrial metals and alloys. Their effectiveness in this role is attributed to their chemical characteristics, especially the functionality of their nitrogen atoms (Obot et al., 2018).
Optoelectronic Materials
Pyrazine derivatives are employed in organic optoelectronic materials due to their unique molecular scaffolds. The synthesis and analysis of their optical and thermal properties contribute to the development of new materials for optoelectronic applications (Meti et al., 2017).
Safety And Hazards
Direcciones Futuras
While specific future directions for 2-(1,1-Difluoroethyl)pyrazine are not available, pyrazine derivatives in general are of interest in various fields, including the food industry and pharmaceutical research . The demand for these compounds is expected to grow due to their unique properties and potential applications .
Propiedades
IUPAC Name |
2-(1,1-difluoroethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c1-6(7,8)5-4-9-2-3-10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKFWGSACYGCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethyl)pyrazine | |
CAS RN |
111781-49-8 | |
| Record name | 111781-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



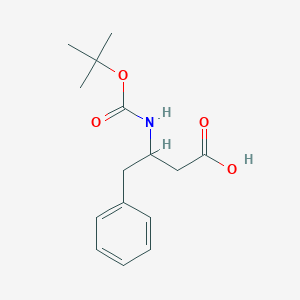
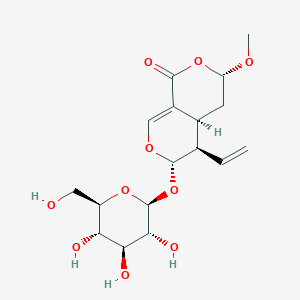
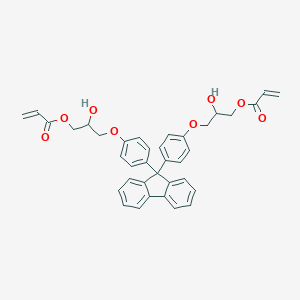

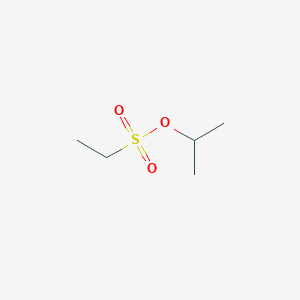
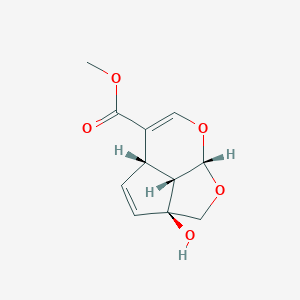
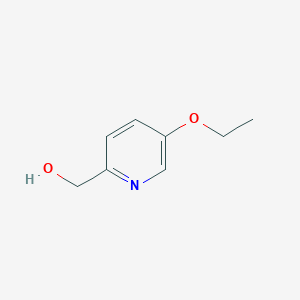
![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)

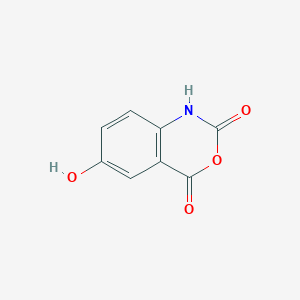

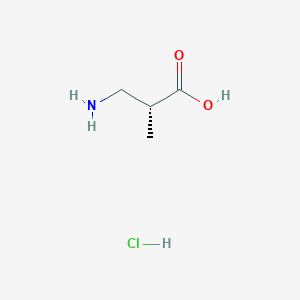
![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)
